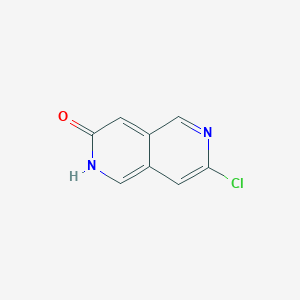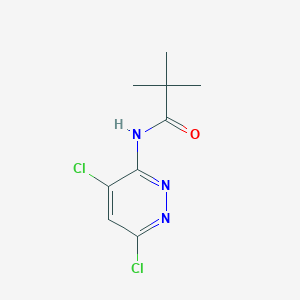
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is an organic compound with the molecular formula C11H8N2O2. This compound is known for its unique structure, which includes a benzylidene group attached to a malononitrile moiety. It is often used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 2-hydroxy-6-methoxybenzaldehyde and malononitrile in the presence of a base catalyst. The reaction conditions often include the use of a solvent such as ethanol or ethyl acetate and a base like piperidine or pyridine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid catalysts, such as hydrotalcites, can also enhance the efficiency and selectivity of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzylidene malononitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-6-methoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of signaling pathways related to inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
- 2-(2-Hydroxybenzylidene)malononitrile
- 2-(3-Hydroxy-4,5-dimethoxybenzylidene)malononitrile
- 2-(2,5-Dihydroxybenzylidene)malononitrile
Comparison: 2-(2-Hydroxy-6-methoxybenzylidene)malononitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the methoxy group can influence the compound’s solubility and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
2-[(2-hydroxy-6-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-4-2-3-10(14)9(11)5-8(6-12)7-13/h2-5,14H,1H3 |
InChI-Schlüssel |
SSXHFCYICJRUAO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1C=C(C#N)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)










![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)


